molecular formula C14H16O4 B14366060 4-[1-(Acetyloxy)ethenyl]phenyl butanoate CAS No. 92069-36-8

4-[1-(Acetyloxy)ethenyl]phenyl butanoate

Cat. No.: B14366060
CAS No.: 92069-36-8
M. Wt: 248.27 g/mol
InChI Key: CSAJUBGGETZRSE-UHFFFAOYSA-N
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Description

Structural Classification and Chemical Family Context

4-[1-(Acetyloxy)ethenyl]phenyl butanoate is a bifunctional molecule, containing two ester groups. It can be classified as both a phenyl ester and an enol ester. The phenyl butanoate portion consists of a phenyl ring attached to the oxygen of a butanoate ester. The 4-[1-(acetyloxy)ethenyl] substituent at the para position of the phenyl ring contains an enol ester functionality, specifically an acetate (B1210297) group attached to a vinyl group.

The general class of phenyl butanoates and their derivatives are subjects of interest in organic synthesis and medicinal chemistry. The presence of multiple functional groups can lead to diverse chemical reactivity and potential applications.

Academic Significance within Ester Chemistry and Enol Ester Systems

Esters are a fundamental functional group in organic chemistry, known for their role as protecting groups, intermediates in synthesis, and their presence in natural products. Enol esters, a specific subclass of esters, are versatile reagents in organic synthesis. They can serve as precursors to ketones and aldehydes, and participate in various coupling reactions. The academic significance of a molecule like this compound lies in its potential to combine the reactivity of both phenyl esters and enol esters.

The enol acetate moiety is a key feature, as it can be a precursor for the formation of a ketone through hydrolysis or can participate in palladium-catalyzed cross-coupling reactions. The phenyl butanoate structure itself can be a target for various chemical transformations, including hydrolysis, transesterification, and reactions involving the aromatic ring.

Overview of Current Research Landscape Pertaining to this compound and Analogous Structures

While direct research on this compound is limited, the broader research landscape for related phenyl esters and butanoates is active. For instance, compounds like 4-(1-Acetoxy-3-buten-1-yl)phenyl acetate share structural similarities and are cataloged in chemical databases. chemspider.com Research into analogous structures often focuses on their synthesis and potential applications. For example, the synthesis of 4-[4-acetoxy-3-(3-methylbut-2-enyl)phenyl]butyric acid has been explored, highlighting the interest in substituted phenyl alkanoic acids. elsevierpure.com

Furthermore, various derivatives of phenylbutanoate are investigated for their utility as synthetic intermediates. For example, Ethyl 3-oxo-4-phenylbutanoate is a useful precursor for preparing pyrazolone (B3327878) and pyrrolinylaminopyrimidine derivatives. chemicalbook.comchemicalbook.com The synthesis of such compounds often involves multi-step reactions where the ester functionality plays a crucial role. google.com

The following table presents data for a structurally related compound, p-Acetylphenyl acetate, to provide context for the types of physicochemical properties that would be relevant for this compound.

PropertyValue
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
XLogP31.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Data for p-Acetylphenyl acetate. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92069-36-8

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

[4-(1-acetyloxyethenyl)phenyl] butanoate

InChI

InChI=1S/C14H16O4/c1-4-5-14(16)18-13-8-6-12(7-9-13)10(2)17-11(3)15/h6-9H,2,4-5H2,1,3H3

InChI Key

CSAJUBGGETZRSE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(=C)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1 Acetyloxy Ethenyl Phenyl Butanoate

Strategies for Butanoate Ester Formation within Aromatic Systems

The formation of the phenyl butanoate core is a critical step that can be approached through direct esterification of a phenolic precursor or via transesterification.

Esterification Reactions Involving Phenolic Precursors

Direct esterification is a fundamental method for synthesizing phenyl esters. This approach typically involves the reaction of a phenolic precursor, such as 4-hydroxyacetophenone, with a butanoyl derivative. The choice of the butanoyl source and catalyst is crucial for achieving high yields and preventing side reactions.

Commonly, butanoyl chloride or butyric anhydride (B1165640) is used as the acylating agent. The reaction with these highly reactive reagents can be facilitated by a base, such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (HCl or butyric acid). Strong acid catalysts, including aryl sulfonic acids, are also effective for direct esterification, particularly when reacting a phenol (B47542) with a carboxylic acid like butyric acid. google.com A specialized catalyst system comprising a borate-sulfuric acid complex has been developed specifically for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com For laboratory-scale synthesis, the reaction of 4-hydroxyacetophenone with propanoyl chloride in the presence of potassium carbonate has been demonstrated as an effective method for creating the analogous phenyl propanoate ester, a technique directly applicable to butanoate synthesis. iucr.org

Acylating AgentCatalyst / BaseConditionsTypical YieldsReference(s)
Butyric AnhydrideDMAP (4-Dimethylaminopyridine)Solvent-free or in aprotic solventGood to Excellent frontiersin.org
Butanoyl ChloridePyridine or TriethylamineAprotic solvent, 0°C to RTHigh asianpubs.org
Butyric Acidp-Toluenesulfonic AcidReflux with water removalModerate to High google.com
Butyric AcidBorate-Sulfuric Acid Complex75°C to 285°CEffective google.com
Butyric AcidSiO₂-SO₃H (Solid Acid)Solvent-free, 90-120°C or MicrowaveGood to Excellent usp.brresearchgate.net

Transesterification Approaches for Phenyl Butanoate Synthesis

Transesterification offers an alternative route, where an existing ester exchanges its alcohol group for a phenol. wikipedia.org This method can be performed under acidic or basic conditions. masterorganicchemistry.com For example, a simple ester like methyl butanoate or ethyl butanoate can be reacted with a phenolic precursor in the presence of a catalyst. The equilibrium is typically driven towards the product by using the phenolic reactant in excess or by removing the liberated alcohol (e.g., methanol).

Biocatalysis using enzymes, particularly lipases, has emerged as a powerful and green alternative for transesterification. nih.govscielo.br Lipases can operate under mild conditions and exhibit high selectivity, making them suitable for complex molecules. nih.govresearchgate.net For instance, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been successfully used in the esterification of phenolic acids with various alcohols, achieving high yields. mdpi.com This enzymatic approach is applicable to the synthesis of the phenyl butanoate moiety.

Butanoate SourceCatalystKey FeaturesReference(s)
Methyl or Ethyl ButanoateAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Equilibrium-driven; requires removal of byproduct alcohol wikipedia.orgmasterorganicchemistry.com
Vinyl ButanoateLipase (e.g., Novozym 435)Mild, environmentally friendly conditions; high selectivity mdpi.commdpi.com
Ethyl ButyrateMetal Triflates (e.g., Al(OTf)₃)High activity for transesterification with alcohols itb.ac.id

Elaboration of the 4-[1-(Acetyloxy)ethenyl]phenyl Moiety

The 1-(acetyloxy)ethenyl group is an enol ester, specifically a vinyl acetate (B1210297) derivative. Its synthesis can be achieved through several modern catalytic methods starting from either an alkyne or a ketone precursor.

Enol Ester Synthesis via Catalytic Hydroacyloxylation of Alkynes

Catalytic hydroacyloxylation is an atom-economical method for synthesizing enol esters directly from alkynes and carboxylic acids. nih.gov This reaction involves the addition of the carboxylic acid's O-H bond across the carbon-carbon triple bond. To apply this to the target molecule, a precursor such as 4-ethynylphenyl butanoate would be reacted with acetic acid.

Transition metal catalysts, including those based on silver, gold, and ruthenium, are effective for this transformation. Silver-catalyzed hydroacyloxylation of internal alkynes, for instance, proceeds stereoselectively to produce (Z)-enol esters. oup.comnii.ac.jp This selectivity is a key advantage for controlling the geometry of the resulting vinyl group.

Catalyst SystemSubstrateSelectivityKey FeaturesReference(s)
Silver (Ag) SaltsInternal AlkynesHigh (Z)-selectivityStereoselective addition of carboxylic acids. oup.comnii.ac.jp
Gold (Au) ComplexesTerminal AlkynesMarkovnikov additionEfficient catalysis for hydration and alkoxylation. nih.gov
Ruthenium (Ru) ComplexesTerminal AlkynesVaries with conditionsCan promote competitive hydration. researchgate.net

Formation of Aromatic Vinyl Acetate Structures

A more common and direct route to the target moiety starts from an aromatic ketone precursor, such as 4-acetylphenyl butanoate. evitachem.com The ketone is converted into its corresponding enol acetate. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the ketone is treated with acetic anhydride in the presence of a strong acid catalyst like perchloric acid or p-toluenesulfonic acid. orgsyn.orgacs.org This method often leads to the thermodynamically more stable enol acetate isomer. A combination of acetic anhydride and isopropenyl acetate with p-toluenesulfonic acid has also been shown to be effective. google.com

Alternatively, the ketone can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate, which is then trapped by reacting it with acetyl chloride or acetic anhydride. This base-mediated approach can provide kinetic control over the regioselectivity of enol ester formation. chempedia.inforeddit.com

MethodReagentsConditionsControlReference(s)
Acid-CatalyzedAcetic Anhydride, p-Toluenesulfonic AcidRefluxThermodynamic orgsyn.orggoogle.com
Acid-CatalyzedAcetic Anhydride, Perchloric AcidVariesThermodynamic acs.org
Base-MediatedLDA, then Acetyl Chloride/AnhydrideAnhydrous, low temperature (-78°C)Kinetic chempedia.inforeddit.com

Introduction of Acetyloxy Functionalities onto Phenyl Rings

The introduction of an acetyloxy group directly onto a phenyl ring is a standard esterification of a phenol. This reaction, known as O-acetylation, is crucial in synthetic strategies where the phenolic hydroxyl group is protected or modified. Phenols are readily acetylated using acetyl chloride or acetic anhydride. quora.com

The reaction is typically accelerated by a catalyst. Basic catalysts such as pyridine, triethylamine, or 4-(dimethylaminopyridine) (DMAP) are commonly used. frontiersin.org Alternatively, Lewis acids like zinc chloride or solid acid catalysts such as sulfated titania (TiO₂/SO₄²⁻) can efficiently promote the acetylation of phenols, often under mild or solvent-free conditions. asianpubs.orgscispace.com Solvent-free protocols using catalytic vanadyl sulfate (B86663) have also been developed for sustainable acetylation. frontiersin.org Recently, ionic liquids have been employed as recyclable catalysts for this transformation. researchgate.net

Acetylating AgentCatalystConditionsAdvantagesReference(s)
Acetic AnhydridePyridine or DMAPRoom TemperatureHigh efficiency, common lab procedure frontiersin.org
Acetic AnhydrideZinc Chloride (ZnCl₂)Solvent-free, Room TemperatureInexpensive, less toxic catalyst asianpubs.org
Acetic AnhydrideTiO₂/SO₄²⁻ (Solid Acid)Room Temp or RefluxReusable, non-corrosive catalyst scispace.com
Acetic AnhydrideVanadyl Sulfate (VOSO₄)Solvent-free, 60°CStoichiometric, sustainable frontiersin.org
Acetic AnhydrideIonic LiquidSolvent-freeRecyclable catalyst researchgate.net

Convergent and Divergent Synthesis Strategies for the Compound

The efficient construction of 4-[1-(acetyloxy)ethyl]phenyl butanoate can be approached through both convergent and divergent synthetic designs, which offer advantages in terms of flexibility, efficiency, and the potential for analog creation.

Route 1: The synthesis can begin with the esterification of 4-hydroxyacetophenone with butanoyl chloride or butanoic acid to form 4-acetylphenyl butanoate. evitachem.comiucr.org This intermediate is then subjected to a reduction of the ketone to yield the racemic alcohol, rac-4-(1-hydroxyethyl)phenyl butanoate. The final step is the acylation of the secondary alcohol with an acetylating agent like acetic anhydride.

A divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common, late-stage intermediate. nih.gov This approach is particularly valuable for structure-activity relationship (SAR) studies. For the synthesis of 4-[1-(acetyloxy)ethyl]phenyl butanoate and its analogs, the chiral or racemic alcohol, 4-(1-hydroxyethyl)phenyl butanoate, serves as an excellent pluripotent intermediate.

Enantioselective and Stereoselective Synthetic Pathways

To produce a single enantiomer of 4-[1-(acetyloxy)ethyl]phenyl butanoate, enantioselective or stereoselective methods are required. These strategies focus on establishing the chiral center at the benzylic position with a high degree of stereochemical control. The primary approaches include the enzymatic resolution of a racemic intermediate and the asymmetric catalytic reduction of a prochiral precursor.

Biocatalysis offers a highly selective and environmentally benign method for obtaining enantiomerically pure compounds. For the synthesis of chiral acetoxy esters, the enzymatic kinetic resolution of a racemic secondary alcohol is a widely employed and effective strategy. nih.gov

In this context, the racemic alcohol rac-4-(1-hydroxyethyl)phenyl butanoate can be resolved using a lipase enzyme. Lipases are highly enantioselective catalysts for transesterification reactions. researchgate.net In a typical resolution, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme selectively catalyzes the acetylation of one of the alcohol's enantiomers (e.g., the R-enantiomer) to form (R)-4-[1-(acetyloxy)ethyl]phenyl butanoate, leaving the other enantiomer (S-alcohol) largely unreacted. nih.gov This process can achieve very high enantiomeric excess (>99% ee) for the resulting acetate product. nih.gov

Several lipases are effective for this type of resolution, with their performance depending on factors like the specific substrate, acyl donor, and reaction solvent.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol Analogs

Lipase SourceAcyl DonorSolventConversion (%)Product ee (%)Reference
Aspergillus oryzaeVinyl AcetateMethyl tert-butyl ether~46>99 nih.gov
Novozym 435 (Candida antarctica Lipase B)Vinyl Acetaten-hexane50>99 nih.gov
Burkholderia cepaciaVinyl Acetaten-heptane5099 researchgate.net

To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. This method combines the enzymatic acylation with an in-situ racemization of the unreacted alcohol enantiomer, potentially converting the entire racemic starting material into a single enantiomer of the acylated product. scielo.br

Asymmetric catalysis provides a direct route to enantiomerically enriched products from prochiral substrates. The most efficient strategy for synthesizing a single enantiomer of 4-[1-(acetyloxy)ethyl]phenyl butanoate via this approach is the asymmetric reduction of the prochiral ketone, 4-acetylphenyl butanoate.

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of aromatic ketones. researchgate.netacs.org This technique typically employs a transition metal catalyst, such as Ruthenium (Ru) or Manganese (Mn), complexed with a chiral ligand. researchgate.netsoton.ac.uk The reaction transfers hydrogen from a simple hydrogen donor, like isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone, generating the chiral alcohol with high enantioselectivity. soton.ac.uk

The resulting chiral alcohol, (R)- or (S)-4-(1-hydroxyethyl)phenyl butanoate, can then be easily converted to the final target compound by acetylation, a reaction that does not affect the newly established stereocenter. The choice of the chiral ligand's enantiomer determines whether the (R)- or (S)-alcohol is produced.

Table 2: Examples of Asymmetric Transfer Hydrogenation of Substituted Acetophenones

Catalyst SystemSubstrateYield (%)ee (%)Reference
[Ru(p-cymene)Cl₂]₂ / Chiral Bis(phosphinite) ligand4-Methoxyacetophenone9896 researchgate.net
[Mn(CO)₂(ligand)]Br4-Chloroacetophenone>9997 researchgate.net
Ru(II)/TsDPEN ComplexAcetophenone>9998 soton.ac.uk
[Ru(p-cymene)Cl₂]₂ / Chiral Bis(phosphinite) ligand4-Methylacetophenone9795 researchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformations of 4 1 Acetyloxy Ethenyl Phenyl Butanoate

Hydrolytic Pathways of the Butanoate and Acetyloxy Ester Linkages

The structure of 4-[1-(Acetyloxy)ethenyl]phenyl butanoate features two ester functional groups—a butanoate ester and a vinyl (enol) acetate (B1210297)—both of which are susceptible to hydrolysis under acidic or basic conditions. The reaction involves the cleavage of the ester bond by water.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of both ester linkages is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. nih.gov This process, which is the reverse of Fischer esterification, requires a large excess of water to drive the equilibrium toward the products: a phenol (B47542), butanoic acid, and acetic acid. oup.comnih.govwikipedia.org The enol acetate moiety first hydrolyzes to yield an intermediate ketone (4-acetylphenyl butanoate) and acetic acid. Subsequent hydrolysis of the butanoate ester linkage yields 4-hydroxyacetophenone and butanoic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is an irreversible reaction termed saponification. acs.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide and alkoxide leaving groups. acs.org The reaction goes to completion because the carboxylic acids formed are immediately deprotonated by the base to form carboxylate salts, which are resistant to further nucleophilic attack. oup.comnih.gov The final products, after an acidic workup to neutralize the salts, are the corresponding phenol, butanoic acid, and acetic acid. stackexchange.com Generally, vinyl esters can exhibit different hydrolysis rates compared to alkyl esters, often being more labile.

Table 1: Summary of Hydrolytic Pathways

ConditionCatalyst/ReagentMechanismProducts (after workup)Key Characteristics
AcidicStrong Acid (e.g., H₂SO₄, HCl) in excess H₂OAcid-catalyzed nucleophilic acyl substitution4-Hydroxyacetophenone, Butanoic acid, Acetic acidReversible; equilibrium driven by excess water. wikipedia.org
BasicStrong Base (e.g., NaOH, KOH)Base-catalyzed nucleophilic acyl substitution (Saponification)4-Hydroxyacetophenone, Sodium butanoate, Sodium acetateIrreversible; reaction goes to completion. nih.gov

Oxidative and Reductive Transformations of the Compound

The multiple functional groups within this compound provide several sites for oxidative and reductive reactions. The outcome of such transformations is highly dependent on the reagents and conditions employed, allowing for selective modification of the ethenyl, ester, or aromatic moieties.

Oxidative Transformations: The primary site for oxidation is the carbon-carbon double bond of the ethenyl group. Strong oxidizing agents can cleave this bond.

Ozonolysis : Treatment with ozone (O₃) followed by a workup step leads to the cleavage of the double bond. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield 4-(butanoyloxy)acetophenone and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the intermediate aldehyde, yielding 4-(butanoyloxy)benzoic acid. nih.govwikipedia.org

Permanganate (B83412) Oxidation : Reaction with hot, concentrated potassium permanganate (KMnO₄) also results in oxidative cleavage of the alkene, typically yielding a ketone or a carboxylic acid. nih.govwikipedia.org In this case, the product would likely be 4-(butanoyloxy)benzoic acid.

Reductive Transformations: Selective reduction of the different functional groups can be achieved by choosing appropriate reducing agents.

Hydrogenation of the Ethenyl Group : Catalytic hydrogenation using H₂ gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) will selectively reduce the ethenyl double bond to an ethyl group under mild conditions, leaving the aromatic ring and ester groups intact. nih.govresearchgate.net This yields 4-(1-acetoxyethyl)phenyl butanoate.

Reduction of Ester Groups : Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester functionalities. wikipedia.orgacs.org This reaction would reduce both the butanoate and acetate groups to their corresponding primary alcohols. The process involves cleavage of the ester bonds, resulting in the formation of 4-(1-hydroxyethyl)phenol, ethanol, and 1-butanol (B46404) after an acidic workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. acs.orgorganic-chemistry.org

Reduction of the Aromatic Ring : The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. acs.orgacs.org This reaction typically does not reduce isolated ester or alkene functionalities, although saponification of the esters can be a competing side reaction.

Table 2: Summary of Oxidative and Reductive Transformations

TransformationReagent(s)Functional Group TargetedMajor Product(s)
Oxidative Cleavage1. O₃; 2. (CH₃)₂S or Zn/H₂OEthenyl4-(Butanoyloxy)acetophenone
Oxidative Cleavage1. O₃; 2. H₂O₂Ethenyl4-(Butanoyloxy)benzoic acid
Oxidative CleavageHot, conc. KMnO₄Ethenyl4-(Butanoyloxy)benzoic acid
ReductionH₂ / Pd-CEthenyl4-(1-Acetoxyethyl)phenyl butanoate
Reduction1. LiAlH₄; 2. H₃O⁺Butanoate and Acetyloxy Esters4-(1-Hydroxyethyl)phenol, 1-Butanol, Ethanol
ReductionNa, liq. NH₃, EtOHAromatic RingCorresponding 1,4-cyclohexadiene derivative

Nucleophilic Substitution Reactions Involving the Ester and Aromatic Moieties

The primary sites for nucleophilic substitution in this compound are the electrophilic carbonyl carbons of the two ester groups. These reactions proceed via a nucleophilic acyl substitution mechanism, which involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group. nih.govwikipedia.org Direct nucleophilic substitution on the aromatic ring (SₙAr) is generally not feasible as the ring lacks strong electron-withdrawing groups necessary for activation, and the phenoxy group is a poor leaving group for such a reaction. wikipedia.orgmasterorganicchemistry.com

Transesterification : This reaction involves the exchange of the alkoxy or aryloxy portion of an ester with another alcohol. When this compound is treated with an alcohol (e.g., methanol) in the presence of an acid or base catalyst, both the butanoate and the acetyloxy groups can be replaced. nih.govresearchgate.net Using a large excess of the new alcohol as the solvent drives the equilibrium towards the formation of the new esters. researchgate.net

Aminolysis : Reaction with ammonia or primary/secondary amines converts the esters into amides. stackexchange.commasterorganicchemistry.com The nitrogen nucleophile attacks the carbonyl carbon, and subsequent elimination of the phenoxide or enolate-derived leaving group yields the corresponding butanamide and acetamide (B32628) derivatives. This reaction is fundamental in the synthesis of amides from ester precursors. nih.gov

Reaction with Grignard Reagents : Organometallic reagents, such as Grignard reagents (R-MgBr), are potent carbon nucleophiles that react with esters to produce tertiary alcohols. oup.comacs.org The reaction proceeds via a double addition. The first equivalent of the Grignard reagent adds to the carbonyl, displacing the phenoxy or acetyloxy group to form an intermediate ketone. Since ketones are more reactive than esters towards Grignard reagents, a second equivalent of the reagent immediately adds to the newly formed ketone, yielding a tertiary alcohol upon acidic workup. lookchem.comnih.gov

Reactivity of the Ethenyl (Vinyl) Functional Group

The ethenyl (vinyl) group is an electron-rich double bond that serves as a key site for various addition and bond-forming reactions. Its reactivity is influenced by the adjacent acetyloxy group and the aromatic ring.

The ethenyl group can participate as the 2π-electron component (dienophile) in cycloaddition reactions.

Diels-Alder Reaction : In a [4+2] cycloaddition, the vinyl group can react with a conjugated diene to form a six-membered ring. wikipedia.org Vinyl esters, such as vinyl acetate, are known dienophiles in Diels-Alder reactions. stackexchange.com The reactivity is enhanced by electron-withdrawing groups on the dienophile; while the acetyloxy group is not strongly withdrawing, the reaction can still proceed, often requiring thermal conditions. The styrene-like substructure may also influence reactivity, potentially allowing the molecule to act as the diene component in certain dehydrogenative Diels-Alder reactions under specific conditions. nih.govresearchgate.net

1,3-Dipolar Cycloadditions : The ethenyl group can also react with 1,3-dipoles (e.g., azides, nitrile oxides, or nitrones) to form five-membered heterocyclic rings. wikipedia.orgscielo.br This type of reaction is a powerful tool for constructing complex heterocyclic systems. For example, reaction with a nitrone can yield an isoxazolidine (B1194047) ring. researchgate.net

As discussed in Section 3.2, the ethenyl group is readily reduced via catalytic hydrogenation. This is a highly selective and efficient transformation.

Catalytic Hydrogenation : The addition of molecular hydrogen (H₂) across the double bond is typically achieved using a heterogeneous catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction proceeds under mild temperature and pressure conditions to selectively saturate the vinyl group, forming an ethyl group, without affecting the ester functionalities or the aromatic ring. This high selectivity makes hydrogenation a valuable tool for modifying the vinyl moiety while preserving the rest of the molecular structure.

The enol acetate moiety is a versatile precursor for various carbon-carbon bond-forming reactions, acting as a stable equivalent of a ketone enolate.

Aldol and Mannich-type Reactions : While enol esters are less nucleophilic than enolates, they can participate in reactions analogous to the Aldol and Mannich reactions, often requiring Lewis acid catalysis. acs.orgmasterorganicchemistry.comnih.gov In a Mannich-type reaction, the enol ester can react with an iminium ion (formed from an amine and an aldehyde) to generate a β-amino carbonyl compound after hydrolysis of the ester. acs.orgwikipedia.org Similarly, under appropriate conditions, it can add to an activated carbonyl group in an Aldol-type process. masterorganicchemistry.comlibretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions : Enol esters are excellent substrates in modern cross-coupling chemistry. The C-O bond of the enol acetate can be activated towards oxidative addition to a palladium(0) catalyst, effectively behaving like an enol triflate. This allows the vinyl group to participate in reactions such as the Suzuki coupling (with boronic acids) and the Heck reaction (with alkenes), forming new carbon-carbon bonds at the vinyl position. oup.comwikipedia.orglookchem.comnih.govorganic-chemistry.org These reactions provide powerful methods for elaborating the molecular structure by attaching new alkyl, vinyl, or aryl groups.

Molecular Rearrangements (e.g., Claisen-type, Acetoxy Elimination)

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the mechanistic investigations of Claisen-type rearrangements or acetoxy elimination for the compound this compound. The available research primarily focuses on simpler, related structures, and as such, a detailed discussion with experimental data for the specified molecule cannot be provided at this time.

However, a theoretical consideration of potential molecular rearrangements can be explored based on the functional groups present in this compound.

Claisen-type Rearrangements:

The classical Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that typically involves allyl vinyl ethers or allyl phenyl ethers. organic-chemistry.orgwikipedia.orgname-reaction.com The structure of this compound does not fit the standard substrate for a classic thermal Claisen rearrangement.

A related reaction, the Fries rearrangement, involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org Given that the target molecule is a phenyl ester, a Fries-type rearrangement of the butanoate group is a plausible transformation under Lewis acid catalysis. This would involve the migration of the butanoyl group from the phenolic oxygen to the ortho or para positions of the benzene (B151609) ring. The general mechanism for a Fries rearrangement involves the formation of an acylium ion intermediate which then acts as an electrophile in an electrophilic aromatic substitution reaction. wikipedia.org

Acetoxy Elimination:

The vinyl acetate functionality in this compound suggests the possibility of acetoxy elimination reactions, particularly those catalyzed by transition metals like palladium. elsevierpure.com These reactions, often termed β-acetoxy eliminations, are a key step in various catalytic cycles. elsevierpure.com For such a reaction to occur in the specified molecule, a metal center would typically first coordinate to the double bond of the ethenyl group. Subsequent steps would be required to create a scenario for β-elimination, which is not immediately obvious from the structure itself without the involvement of other reagents.

In the absence of dedicated research on this compound, any discussion on its molecular rearrangements remains speculative. Detailed mechanistic insights and quantifiable data would necessitate specific experimental or computational studies on this compound.

Due to the lack of specific research findings for this compound, no data tables can be generated.

Theoretical and Computational Chemistry Studies on 4 1 Acetyloxy Ethenyl Phenyl Butanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting electronic structure and reactivity. researchgate.netmdpi.com

DFT calculations can be employed to determine key electronic properties of 4-[1-(Acetyloxy)ethenyl]phenyl butanoate. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

The distribution of electron density and the molecular electrostatic potential (MEP) map are also valuable outputs of DFT calculations. The MEP map visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen atoms of the acetate (B1210297) and butanoate groups would be expected to be electron-rich, while the carbonyl carbon atoms would be electron-poor.

Furthermore, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) of the molecule. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to identify the wavelengths of maximum absorption (λmax). This information is crucial for understanding the photophysical properties of the compound.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule

Conformational Analysis and Molecular Modeling

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers. For a flexible molecule like this compound, with several rotatable single bonds, a variety of conformations are possible.

Molecular modeling techniques, often initiated with molecular mechanics force fields and refined with DFT calculations, can be used to perform a systematic search for low-energy conformers. nih.govnih.gov By rotating the key dihedral angles—such as those around the C-O bonds of the ester groups and the C-C bond connecting the phenyl ring to the ethenyl group—a potential energy surface can be mapped.

The results of a conformational analysis would reveal the global minimum energy conformation, which is the most stable and likely the most populated conformer at thermal equilibrium. Other low-energy conformers and the energy barriers between them can also be identified. This information is critical for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle 1 (O-C-C=C)Dihedral Angle 2 (C-O-C=O)Relative Energy (kcal/mol)
1 (Global Minimum)180°0.00
21.25
3180°180°2.50
4180°3.75

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. nih.gov For this compound, potential reactions could include the hydrolysis of its two ester functional groups. Computational simulations can be used to model the step-by-step process of such reactions.

By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be located. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, is particularly important as it determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

For the hydrolysis of the ester groups in this compound, computational studies could compare the acid-catalyzed and base-catalyzed mechanisms. This would involve modeling the approach of a hydronium ion or a hydroxide (B78521) ion, the formation of tetrahedral intermediates, and the departure of the leaving group. The calculated energy profiles for each pathway would reveal the most favorable mechanism.

Structure-Reactivity and Structure-Selectivity Relationship Modeling

Modeling the relationship between a molecule's structure and its reactivity is a cornerstone of modern chemistry. Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between a set of molecular descriptors and a specific measure of reactivity. chemrxiv.org

For a series of derivatives of this compound, where substituents on the phenyl ring are varied, a QSRR model could be developed. The first step would be to calculate a range of molecular descriptors for each derivative. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological.

These calculated descriptors would then be correlated with an experimentally determined measure of reactivity, such as the rate constant for a particular reaction. Statistical methods like multiple linear regression are often used to build the QSRR model. A successful QSRR model can not only provide insights into the factors that govern reactivity but also be used to predict the reactivity of new, yet-to-be-synthesized compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Diffraction for Crystalline Structure Determination:No crystallographic data is available, which is essential for determining the precise three-dimensional arrangement of atoms in its crystalline state.

Consequently, the creation of an authoritative and scientifically accurate article, complete with the requested data tables and detailed research findings, is not feasible at this time. The generation of such content would necessitate access to primary research data that is not currently in the public domain.

Academic Research Applications and Future Directions for 4 1 Acetyloxy Ethenyl Phenyl Butanoate

Utility as a Synthetic Building Block in Complex Molecule Synthesis

As a functionalized molecule, 4-[1-(Acetyloxy)ethenyl]phenyl butanoate possesses several reactive sites that could theoretically be exploited in the synthesis of more complex molecular architectures. The vinyl ester group, for instance, can participate in a variety of addition reactions. The phenyl ring can undergo electrophilic substitution, and the butanoate ester could be hydrolyzed or transesterified. However, there is a lack of specific documented examples in the scientific literature where this particular compound has been utilized as a key building block in the total synthesis of natural products or other complex organic molecules. Its potential remains theoretical without dedicated studies to explore its synthetic utility.

Potential in Materials Science Research

Vinyl ester resins are a significant class of polymers known for their high mechanical strength and excellent chemical resistance. rulecomposite.com These resins are typically formed by the reaction of an epoxy resin with an unsaturated monocarboxylic acid. google.com

Polymerization Studies of the Ethenyl Moiety within Vinyl Ester Resins

The ethenyl (vinyl) moiety in this compound makes it a monomer candidate for polymerization. In the context of vinyl ester resins, polymerization is typically a free-radical process initiated by peroxides, such as Methyl Ethyl Ketone Peroxide (MEKP), to crosslink the vinyl groups and form a durable thermoset network. compositesone.com While extensive research exists on the polymerization of common vinyl ester monomers, specific studies detailing the polymerization kinetics, reactivity ratios, or copolymerization behavior of this compound are not presently found in the literature. Such studies would be necessary to determine its suitability for creating homopolymers or copolymers and to understand how its specific structure influences the polymerization process.

Investigations into Polymer Properties and Durability

The properties of a polymer are directly derived from the structure of its monomer unit. The incorporation of a phenyl butanoate group into a polymer backbone could theoretically influence its thermal stability, mechanical toughness, and chemical resistance. For example, fatty acid-based monomers have been explored to increase toughness and lower the volume shrinkage of vinyl ester resins. dtic.mil However, without experimental data from polymers synthesized using this compound, any discussion of potential properties remains speculative. Detailed investigation involving the synthesis of the polymer followed by characterization using techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and tensile testing would be required to ascertain its performance and durability.

Role as an Intermediate or Scaffold in Medicinal Chemistry Research

The phenyl butanoate structure is found in various compounds of biological interest. For instance, derivatives of 4-phenylbutyric acid have been investigated for their potential therapeutic activities, including in the development of anti-sickling agents. elsevierpure.com Molecules containing this scaffold can serve as intermediates that are chemically modified to produce a range of analogues for structure-activity relationship (SAR) studies. While the core structure of this compound holds potential as a starting point or scaffold for medicinal chemistry research, there are no specific studies that report its use in the synthesis of active pharmaceutical ingredients or as a lead compound in drug discovery.

Exploration of Novel Derivatives and Analogues for Academic Inquiry

The synthesis of novel derivatives and analogues from a parent compound is a standard approach in chemical research to probe biological activity or develop new materials. Starting from this compound, a variety of chemical transformations could be envisioned. For example, modification of the butanoate chain, substitution on the phenyl ring, or reactions involving the vinyl group could lead to a library of new compounds. Research on related structures, such as ring-substituted phenylcyanoacrylates, has shown how systematic modification can be used to explore copolymerization behavior and material properties. chemrxiv.org Nevertheless, specific research focused on synthesizing and evaluating derivatives from this compound has not been identified.

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